molecular formula C11H16ClNO2 B6186806 methyl 4-(2-aminopropyl)benzoate hydrochloride CAS No. 2639411-66-6

methyl 4-(2-aminopropyl)benzoate hydrochloride

Cat. No.: B6186806
CAS No.: 2639411-66-6
M. Wt: 229.70 g/mol
InChI Key: CIVAVBCXZWBOQM-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminopropyl)benzoate hydrochloride is a para-aminobenzoic acid (PABA) derivative that serves as a versatile building block in pharmaceutical research and development . With the molecular formula C11H15NO2 and a molecular weight of 213.70 g/mol (freebase), this compound features a benzoate core functionalized with a 2-aminopropyl side chain, making it a valuable intermediate for the synthesis of novel molecules with potential therapeutic applications . PABA is a well-known biological scaffold incorporated into drugs exhibiting a range of activities, including local anesthetic, anti-tuberculosis, and anti-convulsant effects . Researchers are exploring PABA derivatives like this compound for their potential as inhibitors of cholinesterase, a target for Alzheimer's disease therapy, as well as for developing agents with antimicrobial, anticancer, and anti-inflammatory properties . The structural versatility of the PABA core, allowing for substitutions at both the amino and carboxyl groups, makes this compound a key starting material for creating diverse chemical libraries aimed at discovering new drug-like compounds . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2639411-66-6

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

methyl 4-(2-aminopropyl)benzoate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-8(12)7-9-3-5-10(6-4-9)11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H

InChI Key

CIVAVBCXZWBOQM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(=O)OC)N.Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations for Methyl 4 2 Aminopropyl Benzoate Hydrochloride and Its Analogues

Exploration of Novel Synthetic Routes and Reaction Pathways for Methyl 4-(2-aminopropyl)benzoate Hydrochloride

The construction of the this compound framework can be approached through several synthetic strategies, primarily revolving around the formation of the crucial amine group at the second position of the propyl chain. A prevalent and versatile method for this transformation is the reductive amination of a corresponding ketone precursor.

A plausible and efficient route commences with methyl 4-acetylbenzoate. This starting material can be subjected to a reductive amination process. One of the classic methods for such a transformation is the Leuckart-Wallach reaction. researchgate.netmdpi.com This reaction typically involves heating the ketone with ammonium (B1175870) formate (B1220265) or formamide, which acts as both the ammonia (B1221849) source and the reducing agent. semanticscholar.org The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.

Alternatively, modern catalytic reductive amination offers a more direct and often higher-yielding approach. acs.orgwikipedia.org This one-pot reaction involves the treatment of the ketone with ammonia in the presence of a reducing agent and a catalyst. mdma.chnih.gov Common reducing agents include hydrogen gas with a metal catalyst (e.g., palladium, platinum, or nickel) or various hydride reagents. acs.orgwikipedia.org The reaction mechanism involves the initial formation of an imine intermediate from the ketone and ammonia, which is then immediately reduced to the amine. libretexts.org

The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating the free base of methyl 4-(2-aminopropyl)benzoate with hydrochloric acid in a suitable solvent, leading to the precipitation of the desired salt. nih.gov

Starting MaterialKey ReagentsIntermediateProduct
Methyl 4-acetylbenzoate1. Ammonium formate, heat2. HCl (hydrolysis)N-(1-(4-(methoxycarbonyl)phenyl)propan-2-yl)formamideThis compound
Methyl 4-acetylbenzoateNH₃, H₂, Pd/C4-(2-iminopropyl)benzoateThis compound

Stereoselective Synthesis Approaches for Chiral Centers in this compound

The presence of a chiral center at the second carbon of the propyl chain in methyl 4-(2-aminopropyl)benzoate means the compound can exist as two enantiomers. The synthesis of a single enantiomer is a significant goal in many chemical applications. Several strategies can be employed to achieve stereoselectivity.

One approach is the asymmetric reduction of a prochiral ketone or its derivative . The precursor, methyl 4-acetylbenzoate, can be asymmetrically reduced to a chiral alcohol using various catalysts. nih.govrsc.org This chiral alcohol can then be converted to the amine with inversion or retention of configuration, for example, via a Mitsunobu reaction with an azide (B81097) source followed by reduction. A more direct route involves the asymmetric reduction of an intermediate imine or oxime. For instance, the oxime of methyl 4-acetylbenzoate can be subjected to asymmetric hydrogenation using a chiral catalyst to yield the enantiomerically enriched amine. nih.gov

Another powerful technique is the use of chiral auxiliaries . A chiral amine can be reacted with the ketone precursor to form a chiral imine or enamine. Subsequent reduction of this diastereomeric intermediate, directed by the chiral auxiliary, leads to the formation of a new chiral center with a specific configuration. The auxiliary can then be cleaved to yield the desired chiral amine.

Biocatalysis offers a highly enantioselective method for amine synthesis. Transaminases are enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone acceptor with high stereospecificity. Employing a suitable transaminase with methyl 4-acetylbenzoate could directly yield one enantiomer of methyl 4-(2-aminopropyl)benzoate. sioc-journal.cn

MethodDescriptionKey Feature
Asymmetric ReductionReduction of a prochiral ketone or imine using a chiral catalyst or reagent.Direct formation of a chiral center.
Chiral AuxiliariesTemporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction.Formation of a diastereomeric intermediate.
BiocatalysisUse of enzymes, such as transaminases, to catalyze the stereoselective amination of a ketone.High enantioselectivity under mild conditions.

Sustainable and Green Chemistry Methodologies in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be implemented.

Catalytic Reductive Amination: As mentioned earlier, the use of catalytic hydrogen with a recyclable metal catalyst is a greener alternative to stoichiometric reducing agents, as it generates less waste. acs.orgwikipedia.org The primary byproduct is water, making it an atom-economical process.

Use of Greener Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Replacing hazardous organic solvents with more benign alternatives like ethanol, or even water where possible, is a key green chemistry principle.

Biocatalysis: Enzymatic reactions, such as those using transaminases, are inherently green. They are typically conducted in aqueous media under mild temperature and pH conditions, are highly selective (reducing the need for protecting groups and minimizing byproducts), and the catalysts are biodegradable. sioc-journal.cn

Mechanistic Studies of Key Chemical Reactions Involved in this compound Production

The primary reaction for the synthesis of methyl 4-(2-aminopropyl)benzoate is reductive amination. The mechanism of this reaction can vary depending on the specific reagents used.

In the Leuckart-Wallach reaction , the mechanism is thought to involve the initial formation of a Schiff base from the ketone and ammonia (generated from ammonium formate). researchgate.netmdpi.com The formic acid then reduces the Schiff base. The reaction is believed to proceed through a series of hydride transfers from formic acid to the imine carbon. semanticscholar.org

For catalytic reductive amination with hydrogen and a metal catalyst, the mechanism is generally understood to involve the following steps: mdma.ch

Formation of a hemiaminal by the reaction of the ketone with ammonia.

Dehydration of the hemiaminal to form an imine.

Adsorption of the imine onto the catalyst surface.

Hydrogenation of the imine on the catalyst surface to form the amine.

Design Principles and Derivatization Strategies for this compound Analogues and Congeners

The structure of this compound offers several points for modification to create a library of analogues. The design of these analogues is often guided by the desire to explore structure-activity relationships (SAR) for specific biological targets. nih.govnih.govbiomolther.orgmdpi.comresearchgate.netnih.govacs.orgresearchgate.netwikipedia.orgmdpi.com

Modifications to the Aromatic Ring: The phenyl ring can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to probe the effects of electronics and sterics. nih.govnih.govacs.orgresearchgate.net These modifications can be introduced either at the starting material stage (using a substituted 4-acetylbenzoic acid) or through late-stage functionalization of the aromatic ring.

Modifications to the Amine Group: The primary amine can be alkylated to form secondary or tertiary amines. This is often achieved through a second reductive amination with an appropriate aldehyde or ketone. mdpi.com Acylation of the amine with various acyl chlorides or anhydrides can produce a range of amide derivatives.

Modifications to the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other esters or amides. This allows for the introduction of a wide variety of functional groups at this position.

Modification SitePotential DerivativesSynthetic Strategy
Aromatic RingHalogenated, alkylated, or alkoxylated analoguesUse of substituted starting materials or electrophilic aromatic substitution.
Amine GroupN-alkyl, N,N-dialkyl, or N-acyl derivativesReductive amination with aldehydes/ketones or acylation with acyl halides/anhydrides.
Ester GroupOther esters, amides, or the carboxylic acidHydrolysis followed by esterification or amidation.

Advanced Purification and Isolation Techniques Employed in Academic Synthesis of this compound

The purification of the final compound and the separation of enantiomers are critical steps in the synthesis.

Purification of the Hydrochloride Salt: The hydrochloride salt of methyl 4-(2-aminopropyl)benzoate is typically a crystalline solid and can be purified by recrystallization . reddit.com This involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is crucial for effective purification.

Chiral Resolution: If the synthesis results in a racemic mixture, the enantiomers can be separated by several methods. A classical and widely used technique is diastereomeric salt formation . wikipedia.orglibretexts.orgacs.orgwhiterose.ac.uk The racemic amine is treated with a chiral acid (e.g., tartaric acid or mandelic acid) to form a mixture of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. acs.orgsigmaaldrich.comgoogle.comresearchgate.netresearchgate.net The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

TechniquePurposePrinciple
RecrystallizationPurification of the final hydrochloride salt.Difference in solubility of the compound and impurities in a given solvent at different temperatures.
Diastereomeric Salt FormationSeparation of enantiomers (chiral resolution).Conversion of a racemic mixture into diastereomers with different physical properties. wikipedia.orglibretexts.org
Chiral HPLCAnalytical or preparative separation of enantiomers.Differential interaction of enantiomers with a chiral stationary phase. acs.orgsigmaaldrich.com

Molecular and Cellular Pharmacological Research of Methyl 4 2 Aminopropyl Benzoate Hydrochloride

Investigation of Receptor Binding Affinities and Ligand-Receptor Interaction Dynamics of Methyl 4-(2-aminopropyl)benzoate Hydrochloride

There is no publicly available research detailing the receptor binding profile of this compound. Investigations into its affinity for various receptors, such as G-protein coupled receptors (GPCRs), ligand-gated ion channels, or nuclear receptors, have not been reported in the scientific literature. Consequently, data on its binding constants (e.g., Ki, Kd, or IC50 values) at specific receptor sites are unavailable. Furthermore, studies on the dynamics of its interaction with any potential receptor targets, including association and dissociation rates, are also absent from the public record.

Characterization of Enzyme Modulation and Inhibition Kinetics by this compound

No studies have been published that characterize the effects of this compound on enzyme activity. Information regarding its potential to inhibit or modulate the function of specific enzymes is not available. As such, there is no data on its inhibition kinetics, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor of any enzymatic system. The mechanism of action for any potential enzyme modulation remains uninvestigated.

Research into Neurotransmitter System Modulation and Neurochemical Effects of this compound

There is a lack of research into the neurochemical effects of this compound. Studies examining its influence on the synthesis, release, reuptake, or metabolism of neurotransmitters such as dopamine (B1211576), serotonin (B10506), norepinephrine (B1679862), or glutamate (B1630785) have not been published. Its potential to modulate neurotransmitter systems, which would be a critical aspect of its pharmacological profile, remains unexplored.

Exploration of Intracellular Signaling Pathway Perturbations Induced by this compound

The effects of this compound on intracellular signaling pathways are not documented in the scientific literature. There is no information on whether this compound can perturb signaling cascades mediated by second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates, or influence the activity of protein kinases and phosphatases.

Studies on Gene Expression and Proteomic Alterations Mediated by this compound in Defined Biological Systems

No studies have been published that investigate the impact of this compound on gene expression or the proteome. Consequently, there is no data on any alterations in protein expression profiles in response to treatment with this compound in any biological system.

Structure-Activity Relationship (SAR) Investigations for this compound Analogues Pertaining to Biological Activity

While the synthesis of analogues of similar compounds has been described in the chemical literature, there are no published structure-activity relationship (SAR) studies specifically for analogues of this compound. SAR investigations are crucial for understanding how chemical modifications to a parent compound influence its biological activity, and this information is currently not available for this particular molecule.

Preclinical Pharmacokinetic and Metabolic Research of Methyl 4 2 Aminopropyl Benzoate Hydrochloride in in Vitro and Animal Models

Absorption and Distribution Studies of Methyl 4-(2-aminopropyl)benzoate Hydrochloride in Ex Vivo Organ Systems and Non-Human Animal Models

Currently, there is no publicly available data from ex vivo organ system or non-human animal model studies detailing the absorption and distribution of this compound. Such studies would typically involve administering the compound to animal models (e.g., rats, mice) and analyzing its concentration in various tissues and biological fluids over time to understand its uptake and dissemination throughout the body.

Elucidation of Biotransformation Pathways and Comprehensive Metabolite Profiling of this compound

The biotransformation pathways and metabolite profile of this compound have not been characterized in the scientific literature. In vitro studies using liver microsomes or hepatocytes would be the standard approach to identify the metabolic fate of the compound.

Role of Cytochrome P450 Enzymes in the Metabolism of this compound

The specific cytochrome P450 (CYP) enzymes involved in the metabolism of this compound are unknown. nih.govnih.gov Generally, CYP enzymes are a major family of enzymes responsible for the phase I metabolism of many xenobiotics, typically through oxidative reactions. nih.govnih.gov Identifying the specific CYP isozymes that metabolize a compound is critical for predicting potential drug-drug interactions. nih.gov

Characterization of Phase II Metabolic Conjugation Pathways for this compound

Information regarding the Phase II metabolic conjugation pathways for this compound is not available. Phase II metabolism involves the conjugation of a drug or its metabolite with an endogenous molecule to increase its water solubility and facilitate excretion. uomus.edu.iqreactome.orgresearchgate.net Common Phase II reactions include glucuronidation, sulfation, acetylation, methylation, and glutathione conjugation. drughunter.comupol.cz

Determination of Elimination Kinetics and Excretion Routes of this compound in Preclinical Studies

The elimination kinetics and excretion routes of this compound have not been reported in preclinical studies. These studies would typically involve analyzing urine and feces from animal models to determine the primary routes of elimination and to calculate key pharmacokinetic parameters such as elimination half-life and clearance rate.

Investigations into Plasma Protein Binding and Tissue Distribution Dynamics of this compound

There are no published studies on the plasma protein binding and tissue distribution of this compound. The extent of binding to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences the distribution and availability of a compound to its target sites. nih.govnih.gov

Pharmacokinetic Modeling and Simulation Methodologies Applied to this compound in Animal Models

Due to the absence of in vivo pharmacokinetic data, no pharmacokinetic modeling and simulation studies have been applied to this compound in animal models. Such models are essential for predicting the pharmacokinetic profile of a compound in different species and for informing the design of further studies.

Advanced Analytical Methodologies for the Detection and Quantification of Methyl 4 2 Aminopropyl Benzoate Hydrochloride in Complex Research Matrices

Chromatographic Techniques for the Separation and Quantification of Methyl 4-(2-aminopropyl)benzoate Hydrochloride

Chromatography is an indispensable tool for separating this compound from complex sample constituents, ensuring accurate quantification and identification. The choice of technique depends on the analyte's physicochemical properties and the research objective.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Method development would focus on optimizing separation parameters to achieve a sharp, symmetrical peak with a reasonable retention time. Key considerations include:

Stationary Phase: An octadecyl silyl (B83357) (ODS or C18) column is the most common choice for separating moderately polar compounds. The selection of a specific C18 column with end-capping can minimize peak tailing caused by the interaction of the basic amine group with residual silanols on the silica (B1680970) support.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). rsc.org The buffer (e.g., phosphate, formate (B1220265), or acetate) is crucial for controlling the ionization state of the primary amine and ensuring reproducible retention. Adjusting the pH to a value approximately 2-3 units below the pKa of the amine group ensures it is predominantly in its protonated form, leading to better peak shape.

Detection: Ultraviolet (UV) detection is a straightforward approach, given the presence of the benzoate (B1203000) chromophore. The detection wavelength would be set at the absorbance maximum of the compound, likely around 254 nm, a common wavelength for aromatic compounds. researchgate.netejpmr.com

A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components in a complex mixture and to sharpen the peak of the target analyte.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard for reversed-phase separation of moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in Water Provides protons to ensure the amine is in its cationic form, improving peak shape.
Mobile Phase B Acetonitrile Common organic modifier providing good separation efficiency.
Gradient 5% B to 95% B in 15 min Ensures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/min Typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 254 nm The aromatic ring provides strong UV absorbance for sensitive detection. researchgate.netejpmr.com
Injection Volume 10 µL Standard volume for analytical HPLC.

Gas Chromatography (GC) Applications for Volatile this compound Derivatives in Research

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. The primary amine and hydrochloride salt form of the target compound make it non-volatile. Therefore, a crucial step of derivatization is necessary prior to GC analysis. gcms.cz

Derivatization serves two main purposes: it replaces active hydrogens on the amine group to reduce polarity and increase volatility, and it can produce characteristic mass fragments for mass spectrometric detection. gcms.cz Common derivatizing agents for primary amines include:

Acylating agents: Heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA).

Silylating agents: N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) is effective for derivatizing primary amines. nih.gov

Once derivatized, the compound can be analyzed using a GC system, typically equipped with a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5 or Rxi-5Sil MS). gcms.cz The enhanced stability and volatility of the derivative allow for sharp peaks and reliable quantification. gcms.cz GC is often coupled with a mass spectrometer (GC-MS) for definitive identification.

Chiral Chromatography for Enantiomeric Purity Assessment of this compound

The presence of a chiral center at the alpha-carbon of the aminopropyl side chain means that methyl 4-(2-aminopropyl)benzoate exists as a pair of enantiomers. Distinguishing between these enantiomers is often critical in research. Chiral chromatography is the definitive method for this purpose.

Two primary strategies are employed for the chiral separation of such compounds:

Direct Separation using a Chiral Stationary Phase (CSP): This is the most straightforward approach. The sample is injected directly onto an HPLC column where the stationary phase is itself chiral. Polysaccharide-based or macrocyclic glycopeptide-based (e.g., vancomycin (B549263) or teicoplanin) CSPs have proven effective for separating the enantiomers of various amphetamine-like compounds. sigmaaldrich.com The separation occurs due to the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the column.

Indirect Separation via Chiral Derivatization: In this method, the racemic mixture is reacted with a chiral derivatizing agent (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide, or Marfey's reagent) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., a C18 HPLC column). nih.gov This approach can be highly sensitive but requires an additional reaction step.

The choice between direct and indirect methods depends on the availability of a suitable CSP, the required sensitivity, and the complexity of the sample matrix.

Mass Spectrometry (MS) Approaches for Comprehensive Identification and Quantification of this compound and its Metabolites

Mass spectrometry provides unparalleled sensitivity and specificity, making it an essential tool for identifying and quantifying this compound, especially at trace levels or in complex biological matrices.

Tandem Mass Spectrometry (MS/MS) for Advanced Structural Elucidation of this compound

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the identity of a compound by analyzing its fragmentation pattern. In an MS/MS experiment, the intact molecule (parent or precursor ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are characteristic of the molecule's structure.

For this compound (Molecular Formula: C₁₁H₁₅NO₂), the protonated molecule [M+H]⁺ would have an m/z of 194.12. Expected fragmentation pathways would include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines.

Alpha-cleavage: Scission of the bond between the alpha and beta carbons of the side chain, leading to a characteristic benzylic fragment.

Fragmentation of the ester: Loss of methanol (CH₃OH) or the methoxy (B1213986) group (•OCH₃).

By analyzing these fragment ions, a high degree of confidence in the structural assignment of the analyte can be achieved. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of both the precursor and product ions, providing an additional layer of identification. wvu.edu

Table 2: Predicted Key MS/MS Fragments for Protonated Methyl 4-(2-aminopropyl)benzoate [M+H]⁺

Precursor Ion (m/z) Proposed Fragment Ion Proposed Neutral Loss Fragment m/z (Predicted)
194.12 [M+H - NH₃]⁺ Ammonia (NH₃) 177.11
194.12 [M+H - CH₃OH]⁺ Methanol (CH₃OH) 162.09
194.12 [C₉H₉O₂]⁺ (Benzylic) C₂H₈N (Aminopropane radical) 149.06
194.12 [C₈H₇O]⁺ (Benzoyl) C₃H₈NO₂ 119.05

LC-MS/MS and GC-MS/MS for Ultrasensitive Trace Analysis of this compound in Biological Samples

For detecting and quantifying this compound in complex research matrices like plasma, urine, or tissue homogenates, the combination of chromatography and tandem mass spectrometry (LC-MS/MS or GC-MS/MS) is the gold standard. nih.gov These hyphenated techniques offer exceptional sensitivity and selectivity.

The analytical workflow typically involves:

Sample Preparation: A crucial step to remove interfering matrix components and concentrate the analyte. Methods include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govnih.govsciex.com SPE, using a mixed-mode cation exchange sorbent, is often highly effective for extracting amine-containing compounds from biological fluids. sciex.com

Chromatographic Separation: An HPLC or GC system separates the analyte from any remaining matrix components.

MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, the instrument is set to specifically monitor a transition from a defined precursor ion to a specific product ion. This process is highly selective and filters out background noise, enabling quantification at very low levels (ng/mL or even pg/mL). nih.govnih.govsciex.com

Validation of such bioanalytical methods is critical and involves assessing parameters like linearity, accuracy, precision, recovery, and matrix effects to ensure the data is reliable and reproducible. nih.gov

Advanced Spectroscopic Methods in this compound Research

Spectroscopic techniques are indispensable for the structural elucidation and quantification of chemical compounds. For this compound, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical data regarding its molecular structure, purity, and concentration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous determination of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in this compound can be established.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For methyl 4-(2-aminopropyl)benzoate, distinct signals are expected for the aromatic protons, the methyl ester protons, and the protons of the aminopropyl side chain. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region (around 7.0-8.0 ppm). The methyl group of the ester would present as a singlet further upfield, while the protons on the aminopropyl chain would show characteristic multiplicities due to spin-spin coupling.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed far downfield, while the aromatic carbons and aliphatic carbons of the side chain appear at characteristic chemical shifts.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign each proton and carbon signal and to confirm the connectivity of the molecular fragments, providing a comprehensive structural and conformational profile.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 4-(2-aminopropyl)benzoate. Note: These are predicted values based on the chemical structure and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.

Atom Assignment ¹H NMR ¹³C NMR
Predicted Shift (ppm) Multiplicity
Aromatic CH (ortho to ester)~7.9Doublet
Aromatic CH (ortho to alkyl)~7.2Doublet
Ester Methyl (CH₃)~3.9Singlet
Propyl CH~3.5Multiplet
Propyl CH₂~2.9Multiplet
Propyl CH₃~1.2Doublet
Aromatic C (ipso-ester)--
Aromatic C (ipso-alkyl)--
Ester Carbonyl (C=O)--

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, rapid, and non-destructive methods used for functional group identification, purity assessment, and quantitative analysis.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, key absorption bands would confirm the presence of its main functional groups. The purity of a research sample can be qualitatively assessed by comparing its IR spectrum to that of a reference standard; the absence of unexpected peaks suggests high purity.

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine Salt (N-H)Stretching3100 - 2800 (broad)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching2980 - 2850
Ester C=OStretching~1720
Aromatic C=CStretching1610 - 1580
C-OStretching1300 - 1100
para-Substituted BenzeneC-H Bending (out-of-plane)860 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is primarily used for the quantitative analysis of compounds that contain chromophores (light-absorbing groups). The substituted benzene ring in methyl 4-(2-aminopropyl)benzoate acts as a chromophore, absorbing UV light at a specific wavelength of maximum absorbance (λmax).

This technique is particularly useful for determining the concentration of the compound in a solution. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be generated. The concentration of an unknown research sample can then be accurately determined by measuring its absorbance and interpolating from this curve. This method is valued for its simplicity, speed, and cost-effectiveness in routine purity and concentration checks. nih.govglobalresearchonline.net

Interactive Table 3: Illustrative Data for a UV-Vis Calibration Curve.

Concentration (µg/mL) Absorbance at λmax
2.00.155
4.00.310
6.00.465
8.00.620
10.00.775
Linear Regression Equationy = 0.0775x + 0.002
Correlation Coefficient (R²)0.9998

Bioanalytical Method Validation for the Robust Quantification of this compound in Preclinical Research

The quantification of a compound in biological matrices (e.g., plasma, urine, tissue homogenates) is essential for preclinical research, such as pharmacokinetic and metabolism studies. Before a method can be used to generate reliable data, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. europa.eu This process is guided by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). rrml.rofda.gov

A typical bioanalytical method for a small molecule like this compound would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. The validation of such a method involves assessing several key parameters. europa.eu

Interactive Table 4: Key Parameters and Typical Acceptance Criteria for Bioanalytical Method Validation.

Validation Parameter Description Typical Acceptance Criteria
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample (e.g., metabolites, matrix components).No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy The closeness of the measured concentration to the true nominal concentration.Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). ich.org
Precision The degree of scatter between a series of measurements. Assessed as intra-day and inter-day precision.The coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15% (20% at the LLOQ). ich.org
Calibration Curve Demonstrates the relationship between the instrument response and the known concentration of the analyte over a specific range.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the blank response; accuracy within ±20% and precision ≤20%.
Recovery The efficiency of the extraction process used to isolate the analyte from the biological matrix.Should be consistent, precise, and reproducible, though 100% recovery is not required.
Stability The chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples. europa.eu

Development of Novel Biosensors and Electrochemical Methods for Specific and Sensitive Detection of this compound

While chromatographic methods are the gold standard for quantification, there is growing interest in developing novel biosensors and electrochemical methods for rapid, specific, and sensitive detection. These technologies offer the potential for real-time monitoring and high-throughput screening without extensive sample preparation.

A hypothetical biosensor for this compound could be designed based on several principles. An enzymatic biosensor might utilize an enzyme that specifically recognizes and metabolizes the amine or ester functional group, producing an electrical signal proportional to the compound's concentration. Another approach could be an affinity-based sensor, using antibodies or molecularly imprinted polymers (MIPs) designed to specifically bind to the target molecule.

Electrochemical methods, such as cyclic voltammetry or differential pulse voltammetry, could also be developed. These techniques measure the current generated when the analyte undergoes oxidation or reduction at the surface of a specially modified electrode. The electrode surface could be modified with nanomaterials (e.g., graphene, carbon nanotubes) to enhance sensitivity and selectivity, allowing for the direct detection of the compound in a research sample. While no specific biosensors for this compound have been reported, the principles have been successfully applied to other methyl-containing compounds. nih.gov

Interactive Table 5: Comparison of Hypothetical Detection Methods for this compound.

Parameter LC-MS/MS Hypothetical Biosensor
Principle Chromatographic separation followed by mass-to-charge ratio detection.Biological recognition (enzyme/antibody) coupled with a transducer.
Selectivity Very HighHigh to Very High
Sensitivity Very High (pg/mL to ng/mL)High (ng/mL to µg/mL)
Analysis Time Minutes per sampleSeconds to minutes per sample
Sample Preparation Extensive (extraction, concentration)Minimal to None
Cost High (instrumentation and operation)Low to Moderate (per assay)
Application Definitive quantification, validationRapid screening, real-time monitoring

Theoretical and Computational Chemistry Studies of Methyl 4 2 Aminopropyl Benzoate Hydrochloride

Molecular Docking and Molecular Dynamics Simulations of Methyl 4-(2-aminopropyl)benzoate Hydrochloride with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for predicting the binding affinity and interaction patterns of a ligand with a biological target. For this compound, which shares a structural scaffold with phenethylamine (B48288) and amphetamine derivatives, these methods can elucidate its potential interactions with neurotransmitter transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). mdpi.comnih.gov

Molecular docking studies can predict the preferred binding pose of this compound within the active site of these transporters. The binding affinity is influenced by various intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the primary amine group of the aminopropyl chain is expected to form crucial hydrogen bonds with key amino acid residues in the transporter's binding pocket, a common feature observed in the binding of other phenethylamine-type ligands. nih.govbiomolther.org The methyl ester group on the phenyl ring can also participate in polar interactions, while the aromatic ring itself is likely to engage in π-π stacking or hydrophobic interactions with aromatic residues of the target protein.

Following molecular docking, molecular dynamics simulations can provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the predicted binding pose and the conformational changes that may occur upon ligand binding. nih.govnih.gov MD simulations can also be employed to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. These simulations can reveal the role of water molecules in mediating ligand-protein interactions and highlight the flexibility of both the ligand and the protein, which is often crucial for biological activity.

Potential Biological Target Key Interacting Residues (Hypothetical) Predominant Interaction Type
Dopamine Transporter (DAT)Aspartic acid, SerineHydrogen Bonding, Ionic Interactions
Serotonin Transporter (SERT)Phenylalanine, Tyrosineπ-π Stacking, Hydrophobic Interactions
Norepinephrine Transporter (NET)Glycine, ValineVan der Waals Forces

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. acs.orgresearchgate.netresearchgate.net For this compound, DFT calculations can provide valuable information about its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The optimized molecular geometry reveals the most stable three-dimensional arrangement of the atoms, which is crucial for understanding its interaction with biological targets. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-deficient regions of the molecule. The amine group and the carbonyl oxygen of the ester are expected to be nucleophilic regions, while the protons of the amine and the aromatic ring are likely to be electrophilic.

The energies of the HOMO and LUMO are important descriptors of a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. These calculations can also predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the computational model.

Quantum Chemical Property Predicted Characteristic Implication
HOMO-LUMO Energy GapModerateIndicates reasonable chemical stability
Molecular Electrostatic PotentialNegative potential around amine and carbonyl oxygenSuggests sites for electrophilic attack
Dipole MomentSignificantIndicates a polar molecule with potential for strong intermolecular interactions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. newjournal.orgchitkara.edu.innih.gov For analogues of this compound, these models can be developed to predict their activity and properties based on a set of calculated molecular descriptors.

QSAR studies on related phenethylamine derivatives have shown that descriptors such as hydrophobicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) are often correlated with their biological activity. nih.govmdpi.com For instance, the lipophilicity of the molecule can influence its ability to cross cell membranes and reach its target. The electronic nature of substituents on the aromatic ring can affect the binding affinity to the target protein.

QSPR models can be used to predict various physicochemical properties, such as solubility, melting point, and chromatographic retention times. These models are valuable in the early stages of drug development for optimizing the pharmacokinetic profile of a lead compound. The development of robust QSAR and QSPR models for a series of this compound analogues would require a dataset of compounds with experimentally determined activities and properties.

Molecular Descriptor Potential Influence on Activity/Property
LogP (Hydrophobicity)Membrane permeability and target binding
Molar Refractivity (Steric)Receptor fit and binding affinity
Dipole Moment (Electronic)Strength of polar interactions with the target
HOMO/LUMO Energies (Electronic)Chemical reactivity and interaction mechanisms

De Novo Drug Design Approaches Leveraging the this compound Scaffold

De novo drug design involves the computational generation of novel molecular structures with desired biological activities. nih.govacs.orgresearchgate.net The scaffold of this compound, which combines a phenethylamine core with a benzoate (B1203000) moiety, can serve as a starting point for the design of new molecules targeting a variety of biological receptors.

Structure-based de novo design methods can be used to generate new molecules that fit within the binding site of a specific target protein. These methods often involve fragment-based approaches, where small molecular fragments are placed in the active site and then linked together to form a complete molecule. Ligand-based de novo design, on the other hand, uses information from known active molecules to generate new structures with similar pharmacophoric features.

Recent advances in artificial intelligence, particularly deep learning, have led to the development of generative models that can design novel molecules with optimized properties. arxiv.org These models can be trained on large datasets of known molecules and then used to generate new chemical entities with desired characteristics, such as high binding affinity for a specific target and favorable pharmacokinetic properties. The this compound scaffold could be used as a seed for such generative models to explore novel chemical space.

Computational Prediction of Metabolic Pathways and Metabolite Structures for this compound

Predicting the metabolic fate of a drug candidate is a critical aspect of drug development. Computational tools can be used to predict the potential metabolic pathways and the structures of the resulting metabolites for this compound. news-medical.netnih.gov These predictions are often based on known biotransformation reactions catalyzed by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. nih.govresearchgate.net

For this compound, several metabolic transformations can be anticipated. The primary amine is susceptible to deamination, N-acetylation, or N-oxidation. The aromatic ring can undergo hydroxylation at various positions. The ester group can be hydrolyzed to the corresponding carboxylic acid. In silico metabolism prediction tools use rule-based systems or machine learning models to predict the most likely sites of metabolism and the resulting metabolites. researchgate.netmdpi.com

Predicting the structures of potential metabolites is important for several reasons. Metabolites may have their own pharmacological activity or could be responsible for adverse effects. Identifying potential metabolites early in the drug discovery process can help in designing compounds with improved metabolic stability and a more predictable pharmacokinetic profile.

Metabolic Reaction Potential Metabolite Enzyme Family
Aromatic Hydroxylation4-(2-aminopropyl)-hydroxymethylbenzoateCytochrome P450
N-AcetylationMethyl 4-(2-acetamidopropyl)benzoateN-acetyltransferase
Ester Hydrolysis4-(2-aminopropyl)benzoic acidEsterase
DeaminationMethyl 4-(2-oxopropyl)benzoateMonoamine Oxidase

Emerging Research Areas and Future Directions for Methyl 4 2 Aminopropyl Benzoate Hydrochloride Studies in Academia

Development of Prodrug Strategies and Advanced Targeted Delivery Systems Based on Methyl 4-(2-aminopropyl)benzoate Hydrochloride

A significant area of future research lies in the application of prodrug strategies to modify the pharmacokinetic profile of amphetamine-related compounds. A prodrug is an inactive compound that is converted into an active drug within the body through metabolic processes. tandfonline.comtandfonline.com This approach can offer several advantages, including improved stability, increased duration of action, and potentially reduced abuse liability. tandfonline.comtandfonline.comamericanpharmaceuticalreview.com

One prominent example of a successful prodrug strategy in this class is lisdexamfetamine, a prodrug of d-amphetamine. wikipedia.org In this formulation, L-lysine is covalently bonded to d-amphetamine, rendering it inactive until it is hydrolyzed by enzymes in red blood cells to release the active d-amphetamine. tandfonline.comtandfonline.com This enzymatic conversion results in a gradual and sustained release of the active drug. americanpharmaceuticalreview.com For a compound like this compound, researchers could explore similar conjugations with amino acids, peptides, or other chemical moieties to create novel prodrugs. google.com The goal would be to modulate its release kinetics, potentially offering a more sustained therapeutic effect and deterring non-oral routes of administration if the prodrug requires gastrointestinal or first-pass metabolism for activation. americanpharmaceuticalreview.com

In parallel, advancements in targeted drug delivery systems offer another promising research avenue. The objective of targeted delivery is to concentrate a therapeutic agent in a specific area of the body, such as the central nervous system (CNS), thereby enhancing efficacy and minimizing off-target side effects. wikipedia.orgnih.gov

Key Advanced Delivery Systems for CNS Applications:

Delivery SystemDescriptionPotential Application for this compound
Nanoparticles Tiny particles engineered to carry drugs across biological barriers, such as the blood-brain barrier. They can be designed for controlled and sustained drug release. jst.go.jpEncapsulation could protect the compound from premature degradation and facilitate its transport into the brain, targeting specific neural pathways. jst.go.jp
Liposomes Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. nih.govFormulation within liposomes could improve the solubility and stability of the hydrochloride salt, aiding in its delivery to the CNS.
Polymeric Micelles Self-assembling core-shell structures made from amphiphilic block copolymers, used as drug delivery vehicles. wikipedia.orgCould be used to create a stable formulation for systemic administration with targeted release characteristics.
Implantable Devices Surgically implanted devices designed for continuous and controlled release of medications over extended periods. jst.go.jplongdom.orgA potential long-term delivery option for chronic conditions, ensuring stable plasma levels of the active compound. jst.go.jp

Investigation of this compound in Specific In Vitro or Animal Disease Models for Proof-of-Concept Research

Before any potential therapeutic application can be considered, rigorous preclinical evaluation using in vitro and in vivo models is essential. These studies are critical for characterizing the pharmacological profile of a novel compound and establishing a scientific basis for its effects.

In Vitro Models: The primary molecular targets for many substituted amphetamines are the monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.gov In vitro assays using human embryonic kidney 293 (HEK293) cells transfected to express these specific human transporters are a gold standard for characterizing a compound's activity. nih.govfrontiersin.org These cell-based assays can determine the potency of the compound as an inhibitor of neurotransmitter uptake or as a substrate that induces neurotransmitter efflux (release). nih.govfrontiersin.org Additional in vitro studies could investigate its potential as a monoamine oxidase (MAO) inhibitor, as many amphetamine derivatives show activity against these enzymes. researchgate.netmdpi.comnih.gov

Animal Models: Following in vitro characterization, studies in animal models are necessary to understand the compound's effects on behavior and physiology. Given its structural similarity to other psychostimulants, relevant animal models would likely include those for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) or depression. nih.govfrontiersin.org

Examples of Relevant Preclinical Models:

Model TypeSpecific ModelMeasured OutcomesRelevance
Animal Model Spontaneously Hypertensive Rat (SHR)Locomotor activity, inattention, impulsivityA commonly used model for studying ADHD and the effects of psychostimulants. nih.gov
Animal Model Forced Swim Test / Tail Suspension TestImmobility timeStandard behavioral assays used to screen for potential antidepressant effects of novel compounds. mdpi.commdpi.com
Animal Model Locomotor Activity AssaysSpontaneous movement in an open fieldUsed to assess the stimulant or sedative properties of a compound. nih.gov
In Vitro Model Transfected HEK293 Cells (DAT/NET/SERT)Neurotransmitter uptake inhibition and releaseDetermines the compound's potency and selectivity for monoamine transporters. frontiersin.orgmdpi.com
In Vitro Model Recombinant Human MAO EnzymesEnzyme inhibition (IC50 values)Assesses the compound's potential to inhibit MAO-A or MAO-B, which can influence neurotransmitter levels. nih.gov

These proof-of-concept studies are fundamental for establishing the compound's mechanism of action and its potential behavioral effects. It is crucial that such animal studies use doses that produce plasma levels relevant to potential therapeutic ranges in humans. nih.gov

Opportunities for Collaborative Research and Interdisciplinary Approaches in this compound Studies

The study of NPS and related compounds is inherently a multidisciplinary endeavor. wada-ama.org The rapid emergence of these substances poses significant challenges that cannot be addressed by a single field of study. novelpsychoactivesubstances.org Future research on this compound would benefit immensely from collaborative and interdisciplinary approaches.

International organizations and societies play a key role in fostering this collaboration. For instance, the International Society for the Study of Emerging Drugs (ISSED), the United Nations Office on Drugs and Crime (UNODC), the European Union Drug Agency (EUDA), and the World Anti-Doping Agency (WADA) jointly organize conferences that bring together experts from diverse fields. wada-ama.orgnovelpsychoactivesubstances.org These events provide a platform for professionals in public health, medicine, chemistry, toxicology, forensic science, and law enforcement to exchange knowledge and shape innovative responses to emerging drug trends. wada-ama.org

An effective research program for a compound like this compound would involve a team of specialists:

Chemists: To synthesize the compound, develop analytical standards, and design potential prodrugs. researchgate.net

Pharmacologists: To conduct in vitro and in vivo studies to determine its mechanism of action, efficacy, and safety profile. nih.gov

Toxicologists: To assess the compound's potential for adverse effects and toxicity. oup.com

Computational Scientists: To perform molecular modeling and docking studies to predict how the compound interacts with its biological targets. rsc.orgnih.gov

Such interdisciplinary collaboration is essential for a comprehensive understanding of a novel compound and is crucial for translating basic research findings into potential clinical applications or public health insights.

Advancements in Research Methodologies and Technologies Applicable to this compound Investigations

The characterization of NPS has been greatly enhanced by advancements in analytical technology. oup.comnih.gov These methodologies are fundamental for the reliable identification, quantification, and pharmacological investigation of new chemical entities. dntb.gov.ua

Key Analytical Techniques for NPS Research:

TechnologyApplicationAdvantages
Gas Chromatography-Mass Spectrometry (GC-MS) A cornerstone for identifying and characterizing NPS in seized drug products and biological samples. oup.comHigh selectivity and the ability to separate complex mixtures. oup.com
Liquid Chromatography-Mass Spectrometry (LC-MS) / High-Resolution MS (HRMS) Increasingly used for the detection and quantification of NPS and their metabolites, offering high sensitivity and specificity. nih.govresearchgate.netEnables the analysis of a wide range of compounds, including those not suitable for GC-MS, with high accuracy. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for the definitive structural elucidation of novel compounds. oup.comProvides detailed information about the chemical structure, allowing for unambiguous identification.
Computational Modeling and Molecular Docking In silico methods used to predict the binding of a compound to its protein target, such as a transporter or receptor. researchgate.netmdpi.comOffers insights into the molecular interactions responsible for the compound's pharmacological activity and can guide the design of new derivatives. nih.gov

These advanced techniques are crucial for building a comprehensive profile of a new compound. A thorough investigation of this compound would utilize a combination of these methods to confirm its identity, determine its purity, identify any by-products from synthesis, and understand its interactions with biological targets at a molecular level. researchgate.net

Ethical and Regulatory Considerations in Preclinical Research Involving Novel Psychoactive Substances or Related Chemical Entities.

Research involving controlled substances or their analogues is subject to stringent ethical oversight and extensive regulatory requirements. yale.eduumich.edu Any academic study of this compound must be conducted in strict compliance with these frameworks.

In the United States, the Drug Enforcement Administration (DEA) regulates research with controlled substances under the Controlled Substances Act (CSA). precisionformedicine.com A compound that is "substantially similar" in chemical structure and pharmacological effect to a Schedule I or II controlled substance can be treated as a controlled substance analogue, making it subject to the same regulatory controls. chemaxon.com

Key Regulatory and Ethical Requirements:

Licensing and Registration: Principal investigators must obtain the appropriate research licenses from the DEA and relevant state authorities before acquiring or using controlled substances. umich.eduprecisionformedicine.com This is a separate requirement from a practitioner's license for clinical practice. yale.eduumich.edu

Security and Storage: There are strict regulations for the storage of controlled substances to prevent theft or diversion. Schedule I and II substances require the highest level of security, typically involving storage in an approved safe. yale.edu

Record-Keeping: Researchers must maintain meticulous and current records of the receipt, use, and disposal of all controlled substances. yale.edu This documentation is subject to audit by regulatory agencies. umich.edu

Ethical Review: All preclinical research involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). biobostonconsulting.com This review ensures that the research has scientific merit and that animal welfare is protected. biobostonconsulting.com The use of animal models must be justified, especially if similar or related drugs have previously failed in trials. srce.hr

Good Laboratory Practices (GLP): Preclinical studies intended to support regulatory submissions must be conducted under GLP, which ensures the quality and integrity of the data. biobostonconsulting.comsrce.hr

The significant potential for abuse and the limited information on the toxicity of many NPS mean that researchers have a profound ethical responsibility to handle these compounds with care, ensure the integrity of their research, and comply with all legal and institutional mandates. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for methyl 4-(2-aminopropyl)benzoate hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with benzoic acid derivatives. For example:

  • Step 1: Esterification of 4-carboxybenzaldehyde to form methyl 4-formylbenzoate.
  • Step 2: Reductive amination using 2-aminopropane and a reducing agent (e.g., NaBH₃CN) to introduce the aminopropyl group.
  • Step 3: Hydrochloride salt formation via HCl treatment in a polar solvent (e.g., ethanol).

Optimization Strategies:

  • Catalyst Selection: Use palladium or nickel catalysts for reductive amination to enhance efficiency .
  • Purification: Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) to isolate high-purity product.
  • Yield Monitoring: Track reaction progress via TLC (Rf = 0.3–0.5 in chloroform:methanol 9:1) and adjust stoichiometry (amine:aldehyde ratio ≥1.2:1) .

Q. How can researchers address spectral data contradictions (e.g., NMR, IR) during compound characterization?

Methodological Answer: Contradictions often arise from impurities, solvent effects, or tautomerism. To resolve:

  • NMR Analysis: Compare experimental 1^1H NMR (e.g., δ 7.8–8.1 ppm for aromatic protons) and 13^13C NMR (δ 165–170 ppm for ester carbonyl) with computational predictions (e.g., DFT-based simulations). Use deuterated solvents (DMSO-d₆ or CDCl₃) to avoid solvent shifts .
  • IR Validation: Confirm ester C=O stretches (~1720 cm⁻¹) and NH₂ bends (~1600 cm⁻¹). Cross-reference with PubChem or Reaxys databases to validate assignments .
  • Impurity Profiling: Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect byproducts and adjust synthetic conditions accordingly .

Q. What experimental designs are recommended for studying the compound’s biochemical interactions (e.g., enzyme inhibition)?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Kinetics: Use Michaelis-Menten models with varying substrate concentrations (0.1–10 mM) and monitor activity via UV-Vis spectroscopy (e.g., λ = 340 nm for NADH depletion).
    • Dose-Response Studies: Test concentrations from 1 nM to 100 µM to determine IC₅₀ values. Include positive controls (e.g., known inhibitors) and triplicate measurements .
  • Cell-Based Models:
    • Use HEK-293 or CHO cells transfected with target receptors. Assess cytotoxicity via MTT assays and validate target engagement using fluorescence microscopy (e.g., GFP-tagged proteins) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Meta-Analysis Framework:
    • Compile data from ≥5 independent studies and perform statistical heterogeneity tests (e.g., Cochran’s Q). Adjust for variables like assay temperature (25°C vs. 37°C) or buffer pH .
    • Use molecular docking (AutoDock Vina) to correlate structural variations (e.g., substituent positioning) with activity differences .
  • Experimental Replication:
    • Standardize protocols (e.g., ATP concentration in kinase assays) and validate using reference compounds (e.g., staurosporine for kinase inhibition) .

Q. What methodologies are effective for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Degradation Studies:
    • Hydrolysis: Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS (e.g., Q-TOF instrumentation). Identify primary pathways (e.g., ester hydrolysis to carboxylic acid) .
    • Oxidative Stress: Expose to H₂O₂ (0.1–1 mM) and monitor oxidation products (e.g., nitroso derivatives) using HPLC-DAD .
  • Long-Term Stability:
    • Store samples at -20°C (desiccated) and assess purity monthly via NMR and mass spectrometry .

Q. How can researchers integrate this compound into a theoretical framework for drug discovery?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Synthesize analogs with modified substituents (e.g., halogenated aryl groups) and map activity trends to computational models (e.g., 3D-QSAR using CoMFA) .
  • Target Validation:
    • Use CRISPR-Cas9 knockouts of putative targets (e.g., GPCRs) in cellular models to confirm mechanistic hypotheses .
  • Pharmacokinetic Modeling:
    • Predict ADMET properties using SwissADME or ADMETLab, then validate with in vivo studies (e.g., rat plasma half-life measurements) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.